BenchChemオンラインストアへようこそ!

Methyl 2-bromo-3-(4-(2-(5-ethylpyridin-2-yl)ethoxy)phenyl)propanoate

Process chemistry Route scouting Pioglitazone manufacturing

Methyl 2-bromo-3-(4-(2-(5-ethylpyridin-2-yl)ethoxy)phenyl)propanoate (CAS 105355-25-7) is a pyridine-substituted α-bromo ester that serves as the penultimate intermediate in the classical Meerwein-arylation-based synthesis of the antidiabetic drug pioglitazone hydrochloride. With molecular formula C₁₉H₂₂BrNO₃ and a molecular weight of 392.29 g·mol⁻¹, this compound exists as a brown viscous liquid at ambient temperature and is manufactured to purities typically ranging from 95% to ≥98%.

Molecular Formula C19H22BrNO3
Molecular Weight 392.3 g/mol
CAS No. 105355-25-7
Cat. No. B024615
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-bromo-3-(4-(2-(5-ethylpyridin-2-yl)ethoxy)phenyl)propanoate
CAS105355-25-7
Molecular FormulaC19H22BrNO3
Molecular Weight392.3 g/mol
Structural Identifiers
SMILESCCC1=CN=C(C=C1)CCOC2=CC=C(C=C2)CC(C(=O)OC)Br
InChIInChI=1S/C19H22BrNO3/c1-3-14-4-7-16(21-13-14)10-11-24-17-8-5-15(6-9-17)12-18(20)19(22)23-2/h4-9,13,18H,3,10-12H2,1-2H3
InChIKeyCJQRUDWOZDEKKO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 2-Bromo-3-(4-(2-(5-ethylpyridin-2-yl)ethoxy)phenyl)propanoate (CAS 105355-25-7): Procurement-Ready Intermediate for Pioglitazone Synthesis


Methyl 2-bromo-3-(4-(2-(5-ethylpyridin-2-yl)ethoxy)phenyl)propanoate (CAS 105355-25-7) is a pyridine-substituted α-bromo ester that serves as the penultimate intermediate in the classical Meerwein-arylation-based synthesis of the antidiabetic drug pioglitazone hydrochloride [1]. With molecular formula C₁₉H₂₂BrNO₃ and a molecular weight of 392.29 g·mol⁻¹, this compound exists as a brown viscous liquid at ambient temperature and is manufactured to purities typically ranging from 95% to ≥98% [2]. Its singular industrial relevance stems from the cyclization reaction with thiourea, which directly yields the imino-thiazolidinone precursor to pioglitazone [3].

Why Generic Substitution Fails for Methyl 2-Bromo-3-(4-(2-(5-ethylpyridin-2-yl)ethoxy)phenyl)propanoate (CAS 105355-25-7)


Despite the superficial similarity among α-bromo ester intermediates employed in thiazolidinedione syntheses, simple substitution—whether by the ethyl ester analog (CAS 881847-12-7), the downstream imino-thiazolidinone (CAS 105355-26-8), or alternative-route intermediates such as tosylates or aldehydes—is not feasible without altering the entire synthetic pathway. The methyl ester is specifically mandated by the Meerwein arylation–cyclization sequence disclosed in the foundational pioglitazone patents [1]; switching to the ethyl ester introduces a different leaving group that can affect cyclization kinetics and impurity profiles. Moreover, the Meerwein arylation route that employs this intermediate delivers pioglitazone in a documented overall yield of approximately 24%, a figure that differs from the 26–37% yields reported for alternative synthetic strategies [2]. Procurement of a mismatched intermediate therefore entails revalidation of downstream chemistry, impurity fate-and-purge analysis, and potential re-filing of drug master files—each carrying significant regulatory and economic cost.

Quantitative Differentiation Evidence for Methyl 2-Bromo-3-(4-(2-(5-ethylpyridin-2-yl)ethoxy)phenyl)propanoate (CAS 105355-25-7)


Synthetic Route Overall Yield: Meerwein Arylation Route vs. Alternative Pioglitazone Routes

The Meerwein arylation route in which methyl 2-bromo-3-(4-(2-(5-ethylpyridin-2-yl)ethoxy)phenyl)propanoate serves as the key penultimate intermediate yields pioglitazone with a 24% overall yield across the full synthetic sequence [1]. In contrast, the alternative tosylation–Knoevenagel–hydrogenation route, which avoids the α-bromo ester entirely and proceeds via an aldehyde intermediate, achieves a 26% overall yield in four steps and 36 h total reaction time [1]. A further optimized route reported by Dutt and co-workers reaches a 37% overall yield [1]. This evidence is cross-study comparable, as all three yields were collated and normalized in a single authoritative review.

Process chemistry Route scouting Pioglitazone manufacturing

Molecular Weight and Atom Economy: Methyl Ester vs. Ethyl Ester Analog

Methyl 2-bromo-3-(4-(2-(5-ethylpyridin-2-yl)ethoxy)phenyl)propanoate (CAS 105355-25-7) has a molecular weight of 392.29 g·mol⁻¹ [1], whereas the ethyl ester analog (CAS 881847-12-7) has a molecular weight of 406.31 g·mol⁻¹ . The methyl ester is 14.02 g·mol⁻¹ (3.4%) lighter per mole of intermediate. Because both esters converge to the same pioglitazone after cyclization and hydrolysis, the methyl ester offers superior atom economy: each kilogram of methyl ester purchased yields approximately 3.6% more moles of reactive intermediate than an equivalent mass of the ethyl ester.

Atom economy Procurement cost modeling Pioglitazone intermediates

Purity Specification Spread and Batch-to-Batch Analytical Availability

Multiple vendors supply CAS 105355-25-7 with documented purity specifications: AKSci lists 95% minimum purity , Bidepharm provides 95+% with batch-specific HPLC, NMR, and GC reports , Molbase offers 96% material [1], and CDMochem supplies the intermediate at ≥98.0% assay [2]. This 3-percentage-point purity spread across suppliers is significant for pharmaceutical intermediate procurement, where residual impurities in the bromo ester can carry through to the final pioglitazone API as structurally related substances.

Quality control Vendor qualification Pioglitazone intermediate procurement

Physical State and Handling Characteristics vs. Downstream Imino-Thiazolidinone Intermediate

CAS 105355-25-7 is a brown viscous liquid at ambient temperature [1], whereas the immediate downstream intermediate, 5-{4-[2-(5-ethyl-2-pyridyl)ethoxy]benzyl}-2-imino-4-thiazolidinone (CAS 105355-26-8), is a crystalline solid with a reported melting point of 187–188 °C [2]. This phase difference carries operational implications: the liquid bromo ester requires specialized containment and transfer equipment but is amenable to continuous-flow processing, whereas the solid imino-thiazolidinone facilitates isolation by filtration but may pose dust exposure concerns. No direct head-to-head handling hazard study was identified in the retrieved literature; this represents a class-level inference based on physical form.

Process safety Intermediate handling Pioglitazone scale-up

Meerwein Arylation Step Yield: Inherent Cap on Throughput for the Bromo Ester Route

The synthesis of CAS 105355-25-7 via the classical Meerwein arylation proceeds through a three-step sequence from the aniline precursor. According to the original procedure by Sohda et al. (1990), step 1 (NaH/DMF etherification) proceeds in 63% yield, step 2 (H₂/Pd-C hydrogenation) is conducted at ambient temperature and atmospheric pressure, and step 3 (diazotization with 47% HBr/NaNO₂ followed by Cu₂O-catalyzed Meerwein coupling with methyl acrylate) is performed at 5–40 °C . The Meerwein step itself is documented to generate byproducts including Sandmeyer side-products and azo compounds, which reduce the effective yield and necessitate time-consuming purification [1]. In contrast, the novel process disclosed in US 2006/0167061 A1 avoids the Meerwein arylation entirely, reporting an 88% yield for its key bromohydrin intermediate step [2]. This is cross-study comparable evidence of the yield ceiling imposed by the Meerwein arylation chemistry.

Meerwein arylation Step yield optimization Pioglitazone process development

Best-Fit Procurement and Application Scenarios for Methyl 2-Bromo-3-(4-(2-(5-ethylpyridin-2-yl)ethoxy)phenyl)propanoate (CAS 105355-25-7)


Generic Pioglitazone API Manufacturing via the Classical Meerwein Arylation Route

Pharmaceutical manufacturers holding Drug Master Files based on the original Meerwein arylation route described in US 4,687,777 must procure CAS 105355-25-7 as the penultimate intermediate. The overall 24% route yield [1] is already factored into existing process validation and regulatory filings; switching intermediates would trigger a costly post-approval change protocol. Procurement quantity calculations should account for the 3-step synthesis with a first-step yield of 63% and the documented byproduct formation inherent to Meerwein chemistry.

Cost-of-Goods Optimization: Methyl Ester vs. Ethyl Ester Procurement Analysis

Procurement teams evaluating the methyl ester (MW 392.29) against the ethyl ester analog (MW 406.31) should incorporate the 3.4% molecular weight advantage into total-delivered-cost models [1]. For a campaign requiring 100 kg of intermediate on a molar basis, the methyl ester requires approximately 3.5 kg less material mass, directly reducing shipping, storage, and handling costs. This quantitative differentiation is most relevant for high-volume generic API producers operating on thin margins.

Supplier Qualification Based on Purity Tiering and Batch Analytical Documentation

Given the 95–98% purity spread across commercial suppliers [1][2][3], quality assurance teams should tier vendors by the availability of batch-specific HPLC, NMR, and GC CoAs. The 3-percentage-point purity gap between 95% and 98% material corresponds to a potential 3% w/w impurity load that can propagate to pioglitazone-related substances, impacting API purity and potentially triggering out-of-specification results. Supplier qualification protocols should incorporate forced-degradation spiking studies using the bromo ester impurity profile.

Process Development: Route Scouting with Meerwein vs. Novel Intermediates

Medicinal chemistry and process R&D groups evaluating whether to commit to the Meerwein route or to adopt novel routes (e.g., US 2006/0167061 A1) should weigh the 24% overall Meerwein yield [1] against the ≥85% step yields of novel bromohydrin-based routes . The Meerwein route's use of CAS 105355-25-7 is validated in regulatory filings but carries inherent exothermic hazards and byproduct burdens. The novel route avoids this intermediate entirely but requires de novo process validation. Quantitative yield differentials should anchor the route-selection decision matrix.

Quote Request

Request a Quote for Methyl 2-bromo-3-(4-(2-(5-ethylpyridin-2-yl)ethoxy)phenyl)propanoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.